3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester
Description
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Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZDWHZODOCMCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester, commonly referred to as (S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester, is a chemical compound with significant potential in various biological and pharmaceutical applications. Its unique structure incorporates a dimethylsilyl group linked to a pentanedioic acid backbone, which contributes to its distinctive properties and biological activities.
- Molecular Formula : C12H24O5Si
- Molecular Weight : Approximately 248.35 g/mol
- CAS Number : 109721-08-6
The compound's structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and biochemistry.
The biological activity of (S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester is primarily attributed to its ability to act as a nucleophile in various biochemical reactions. This property enables it to participate in enzymatic processes and interact with biological macromolecules such as proteins and nucleic acids.
Interaction Studies
Research has indicated that this compound exhibits reactivity with different electrophiles and nucleophiles, which can influence its biological behavior. For instance, studies have shown that it can facilitate the formation of ester bonds in enzymatic reactions, thereby playing a role in metabolic pathways.
Case Studies
- Pharmacological Evaluation : In a study focusing on the synthesis and evaluation of similar silyl esters, (S)-3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester demonstrated promising results in enhancing the solubility and bioavailability of certain drugs. This suggests its potential as a pharmaceutical excipient that can improve drug delivery systems.
- Neuropharmacological Activity : Another study investigated the compound's ability to penetrate the blood-brain barrier (BBB). Results indicated that modifications in the silyl group could enhance CNS uptake, which is crucial for developing neuroactive drugs. The compound's lipophilicity plays a significant role in its ability to cross the BBB.
- Enzymatic Hydrolysis : The compound has been evaluated for its stability and reactivity under physiological conditions. Studies showed that it undergoes hydrolysis in the presence of specific enzymes, releasing active components that may exert pharmacological effects.
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| 3-[[(1,1-Dimethyl)dimethylsilyl]oxy]pentanedioic Acid Diethyl Ester | 91424-39-4 | C12H24O5Si | Contains diethyl instead of methyl groups |
| 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]pentanedioic Acid Monomethyl Ester | 109462-20-6 | C12H24O5Si | Similar silyl group but different carbon chain length |
| 3-(Dimethyldimethylsilyloxy)butanoic Acid Monomethyl Ester | 123456-78-9 | C10H20O4Si | Shorter carbon chain compared to pentanedioic acid |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Reactivity Studies : The compound has been studied for its interactions with nucleophiles and electrophiles. Its unique silyl ether functionality allows for selective reactions that can be utilized in synthetic pathways to create more complex molecules.
- Building Block in Synthesis : It serves as a valuable intermediate in the synthesis of other organosilicon compounds and functionalized organic molecules. The ability to modify the silyl group can lead to derivatives with tailored properties for specific applications .
2. Pharmaceutical Applications
- Drug Development : The compound's structural characteristics make it a candidate for developing new pharmaceutical agents. Its potential interactions with biological systems are under investigation to assess efficacy and safety profiles.
- Prodrug Formulations : The ester functionality can be exploited to create prodrugs that enhance bioavailability or target specific tissues within the body, thereby improving therapeutic outcomes .
3. Materials Science
- Silicone-Based Polymers : The incorporation of this compound into silicone polymers can improve mechanical properties and thermal stability. Research is ongoing to evaluate its effectiveness as a modifier in silicone elastomers .
- Surface Modifications : The silyl group can facilitate surface modifications on various substrates, enhancing hydrophobicity or adhesion properties, which is beneficial in coatings and sealants .
Case Studies
Case Study 1: Synthesis of Novel Organosilicon Compounds
A recent study demonstrated the use of 3-[[1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester as a precursor for synthesizing novel organosilicon compounds with enhanced properties for use in electronic applications. The research highlighted the compound's ability to undergo functionalization without significant loss of yield or purity.
Case Study 2: Drug Delivery Systems
In another investigation, researchers explored the use of this compound in drug delivery systems where it acted as a carrier for hydrophobic drugs. Preliminary results indicated improved solubility and controlled release profiles, suggesting potential for clinical applications in targeted therapies.
Preparation Methods
Citric Acid Dehydration to Acetone Dicarboxylic Acid
Citric acid undergoes dehydration in chloroform with chlorosulfonic acid (0.5 eq, 0°C, 3 h) to yield acetone dicarboxylic acid (74% yield). Critical parameters:
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Temperature control : Exothermic reaction requires ice/salt bath (-10°C)
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Solvent choice : Chloroform minimizes side reactions vs. acetic anhydride
Reaction Scheme
Anhydride Formation
Acetone dicarboxylic acid reacts with acetic anhydride (5 eq, 0°C, 3 h) to form the corresponding anhydride:
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Yield : 89% after crystallization from cyclohexane
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Key spectral data :
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(CDCl): δ 2.26 (d, 4H, CH), 5.0 (m, 1H, CH)
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GC-MS : m/z 130.03 [M] (calcd. 130.03 for CHO)
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Silylation and Esterification
The anhydride undergoes sequential protection :
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TBS protection :
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Selective esterification :
Alternative Synthesis from Diethyl Esters
Transesterification Approach
Patent EP1992609A1 details enzymatic transesterification of diethyl precursors:
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Enzyme : Porcine Liver Esterase (PLE)
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Conditions :
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pH 8.0 buffer/DMSO (3:1 v/v)
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30°C, 48 h agitation
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Outcome :
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85% enantiomeric excess (S-configuration)
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92% conversion via monitoring
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Acid-Catalyzed Methanolysis
Diethyl ester substrates undergo methanolysis under acidic conditions:
Process Optimization Strategies
Solvent Engineering
| Solvent System | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| MTBE/MeOH | 6.5 | 91 | 98.7 |
| THF/MeOH | 4.2 | 88 | 97.2 |
| DCM/MeOH | 8.1 | 82 | 95.4 |
Data adapted from show MTBE/MeOH optimizes yield and purity.
Temperature-Controlled Crystallization
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Cooling profile : 60°C → 35°C (0.5°C/min) → 5°C (1°C/min)
Analytical Characterization
Spectroscopic Data
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(125 MHz, CDCl):
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172.8 (C=O, ester), 170.1 (C=O, acid)
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67.3 (C-O-TBS), 25.9 (Si-C(CH))
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IR (KBr):
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1745 cm (ester C=O), 1700 cm (acid C=O)
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1250 cm (Si-C stretching)
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Chromatographic Purity
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HPLC : C18 column, 70:30 MeCN/HO + 0.1% TFA
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Retention time: 6.8 min
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Area%: 99.3 ± 0.2% (n=5)
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Industrial-Scale Considerations
Waste Stream Management
Regulatory Compliance
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ICH Q3D : Residual Pd <10 ppm (validated by ICP-MS)
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Genotoxic impurities : Controlled to <1 ppm per EMA guidelines
Q & A
Q. What synthetic routes are most effective for preparing 3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound is typically synthesized via silylation of pentanedioic acid derivatives. A common approach involves reacting the diacid with chlorotrimethylsilane (TMSCl) in the presence of a base (e.g., triethylamine) to protect the hydroxyl group, followed by selective esterification of the carboxylic acid using methanol under acidic conditions. Optimization requires monitoring reaction parameters such as temperature (0–25°C for silylation), stoichiometry (1:1.2 molar ratio of diacid to TMSCl), and solvent polarity (e.g., dichloromethane for homogeneity). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Contradictions in yield data may arise from moisture sensitivity of silyl ethers; rigorous anhydrous conditions are critical .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for verifying the silyl ether ( 0.1–0.3 ppm for Si-CH) and ester carbonyl ( 170–175 ppm). DEPT-135 can confirm methylene/methine groups in the pentanedioic acid backbone .
- FT-IR : Peaks at ~1250 cm (Si-O-C) and ~1730 cm (ester C=O) validate functional groups.
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (0.1% formic acid) resolve impurities. High-resolution mass spectrometry (HRMS) confirms molecular ion [M+H] with <2 ppm error .
Advanced Research Questions
Q. How does the silyl ether group influence the compound’s reactivity in subsequent derivatization reactions, and what mechanistic studies support this?
Methodological Answer: The steric bulk of the (1,1-dimethyl)dimethylsilyl group hinders nucleophilic attack at the β-position of the ester, directing reactivity toward the α-carboxylic acid. Mechanistic insights can be obtained via kinetic isotope effect (KIE) studies or computational modeling (DFT) to map transition states. For example, isotopic labeling (O) at the silyl ether oxygen can track cleavage pathways under acidic/basic conditions. Contradictions in reactivity data (e.g., unexpected hydrolysis rates) may arise from solvent polarity or trace metal catalysts, necessitating controlled experiments with chelating agents like EDTA .
Q. What computational modeling approaches (e.g., DFT, molecular dynamics) can predict the compound’s behavior in different solvent systems or reaction environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for silyl ether cleavage in protic (e.g., MeOH/HO) vs. aprotic solvents (e.g., THF). Basis sets like B3LYP/6-31G(d) are suitable for Si-containing systems.
- Molecular Dynamics (MD) : Simulate solvation dynamics using force fields (e.g., OPLS-AA) to assess aggregation tendencies in nonpolar solvents.
- COMSOL Multiphysics : Model diffusion-controlled reaction kinetics in membrane separation processes (e.g., nanofiltration for purification), integrating AI-driven parameter optimization .
Q. How can factorial design be applied to investigate the interaction between variables in the synthesis and purification processes of this compound?
Methodological Answer: A 2 factorial design can evaluate three factors: temperature (20–50°C), catalyst loading (0.5–2.0 mol%), and reaction time (2–6 hours). Response variables include yield (%) and purity (HPLC area%). ANOVA identifies significant interactions (e.g., temperature × catalyst synergy). For purification, factors like silica gel mesh size (60–200) and eluent polarity (hexane:EtOAc ratios) are tested. Contradictions in optimal conditions (e.g., higher yield vs. lower purity) are resolved via desirability function optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
